![molecular formula C14H16ClFO B1327917 2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone CAS No. 898751-70-7](/img/structure/B1327917.png)
2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone
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Description
“2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone” is a chemical compound with the molecular formula C14H16ClFO . It is also known as "1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-cyclopentyl" .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl ketone group attached to a 2-(3-Chloro-5-fluorophenyl)ethyl group . The molecular weight of the compound is 254.73 .Scientific Research Applications
Synthesis and Chemical Properties
- Regioselective Synthesis : Cyclization of related ketones has been used to produce quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols. This process involves single electron transfer and intermediate generation, demonstrating the potential of ketones in regioselective synthesis (Uchiyama et al., 1998).
- Heck Reaction : Ketones like 3-fluoro-3-buten-2-one, similar to the target compound, undergo Heck reactions to produce fluorobenzalacetones, illustrating the usefulness of such ketones in organic synthesis (Patrick et al., 2008).
- Synthesis of Piperidin-4-ols : Research shows that similar ketones react with anilines to form piperidin-4-ols, a process useful for synthesizing various compounds (Reese & Thompson, 1988).
Analytical and Pharmaceutical Research
- Quantitative FT-IR Approach : A pharmaceutical compound structurally akin to the target compound has been used to study polymorphic transformations, highlighting the role of such ketones in drug development and analysis (Skrdla et al., 2001).
- Synthesis of Novel Ketamine Derivative : Research on ketamine derivatives, which are structurally related, has shown potential in developing new pharmaceutical compounds (Moghimi et al., 2014).
Miscellaneous Applications
- Formation of Isomeric Ketones : Studies on rotational isomers of similar ketones provide insights into their reactivity and potential applications in creating new compounds (Ōki et al., 1988).
- Synthesis of Chiral Fluoro Ketones : Research on chiral fluoro ketones, related to the target compound, suggests their use in enantioselective catalysis, important in pharmaceutical synthesis (Denmark & Matsuhashi, 2002).
properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-cyclopentylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFO/c15-12-7-10(8-13(16)9-12)5-6-14(17)11-3-1-2-4-11/h7-9,11H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGDJCJEYQAFRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644984 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclopentylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone | |
CAS RN |
898751-70-7 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclopentylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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